molecular formula C10H17NS B14726979 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- CAS No. 13206-48-9

1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-

Cat. No.: B14726979
CAS No.: 13206-48-9
M. Wt: 183.32 g/mol
InChI Key: YZEUZRQNBJGJAA-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- is a heterocyclic compound characterized by a spirocyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones such as 4-methylcyclohexanone and cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Chemical Reactions Analysis

1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- has shown promise in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer activity, with derivatives exhibiting moderate to high inhibition against various cancer cell lines, including human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma . Additionally, this compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- involves its interaction with cellular targets that induce apoptosis in cancer cells. The compound’s structure allows it to bind to specific proteins and enzymes, disrupting cellular processes and leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis makes it a promising candidate for further research.

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- can be compared to other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:

The uniqueness of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a versatile scaffold for drug development.

Properties

CAS No.

13206-48-9

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2,2-dimethyl-1-thia-4-azaspiro[4.5]dec-3-ene

InChI

InChI=1S/C10H17NS/c1-9(2)8-11-10(12-9)6-4-3-5-7-10/h8H,3-7H2,1-2H3

InChI Key

YZEUZRQNBJGJAA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC2(S1)CCCCC2)C

Origin of Product

United States

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